molecular formula C23H22ClN5O2S B14106673 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B14106673
M. Wt: 468.0 g/mol
InChI Key: VPCSJKLPHYTJJF-UHFFFAOYSA-N
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Description

2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique structure combining a piperazine ring, a quinazolinone core, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 5-chloro-2-methylphenylamine with ethylene glycol in the presence of a catalyst.

    Quinazolinone Core Formation: The quinazolinone core is formed by reacting the piperazine intermediate with 2-aminobenzamide under reflux conditions.

    Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one stands out due to its unique combination of a piperazine ring, a quinazolinone core, and a sulfanylidene group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClN5O2S

Molecular Weight

468.0 g/mol

IUPAC Name

2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C23H22ClN5O2S/c1-14-6-7-15(24)12-19(14)27-8-10-28(11-9-27)20(30)13-18-22(31)29-21(25-18)16-4-2-3-5-17(16)26-23(29)32/h2-7,12,18,25H,8-11,13H2,1H3

InChI Key

VPCSJKLPHYTJJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Origin of Product

United States

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